

(S)-BAY-598: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of (S)-BAY-598, a potent and selective small-molecule inhibitor of the protein lysine methyltransferase SMYD2. The information is compiled from seminal peer-reviewed publications and is intended to serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction to (S)-BAY-598

(S)-BAY-598 is a chemical probe for the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes, including the regulation of gene transcription and signaling pathways.[1][2] SMYD2 has emerged as a potential therapeutic target in oncology due to its role in methylating both histone and non-histone proteins, notably the tumor suppressor p53.[3][4][5] (S)-BAY-598, with its high potency and selectivity, serves as a critical tool for elucidating the biological functions of SMYD2 and for validating it as a drug target.[2][6]

Discovery of (S)-BAY-598

The discovery of (S)-BAY-598 was the result of a targeted effort to identify small-molecule inhibitors of SMYD2. The process began with a high-throughput screening (HTS) campaign of the Bayer compound library.[2]



Lead Identification and Optimization

The initial HTS led to the identification of an aminopyrazoline-based hit compound. Subsequent lead optimization focused on improving potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study involved systematic modifications of different parts of the lead molecule, including the pyrazoline core, the amide moiety, and the phenyl substituents.[2] This optimization process ultimately led to the identification of (S)-BAY-598, which demonstrated a superior profile in terms of in vitro potency, cellular activity, and metabolic stability.[2]

Chemical Synthesis of (S)-BAY-598

The chemical synthesis of (S)-BAY-598 is a multi-step process starting from commercially available materials. The following is a general overview of the synthetic route based on published literature.[2]

Synthesis of Pyrazoline Intermediates

The synthesis commences with the preparation of key pyrazoline intermediates. A representative scheme involves the reaction of a substituted chalcone with hydrazine to form the pyrazoline ring, followed by the introduction of a protected amine group at the 4-position and a cyano-guanidine moiety on the pyrazoline nitrogen.[2]

Final Assembly of (S)-BAY-598

The final steps involve the deprotection of the amine and subsequent acylation to introduce the N-ethyl-2-hydroxyacetamide side chain. The stereochemistry is controlled to yield the desired (S)-enantiomer, which is the more active form of the inhibitor.[2]

Detailed Synthetic Protocol:

While the general synthetic schemes are available in the primary literature, the detailed, step-by-step experimental procedures, including specific reagents, quantities, reaction conditions, and purification methods, are typically found in the supplementary information of the peer-reviewed publication by Eggert, E., et al. in the Journal of Medicinal Chemistry, 2016, volume 59, issue 10, pages 4578–4600. Researchers are encouraged to consult this source for the complete experimental details.



Biological Activity and Data Presentation

(S)-BAY-598 is a highly potent and selective inhibitor of SMYD2. Its biological activity has been characterized through a series of in vitro and cell-based assays.

In Vitro Potency and Selectivity

The inhibitory activity of (S)-BAY-598 against SMYD2 was determined using a Scintillation Proximity Assay (SPA). The compound exhibits a low nanomolar IC50 value for SMYD2 and demonstrates high selectivity over other histone methyltransferases and non-epigenetic targets.[2][6]

Target	IC50 (nM)	Assay
SMYD2	27	SPA
SMYD3	>30,000	SPA
SETD7	>30,000	SPA
G9a	>30,000	SPA
SUV39H2	>30,000	SPA

Table 1: In vitro inhibitory activity and selectivity of (S)-BAY-598.[2]

Cellular Activity

The cellular activity of (S)-BAY-598 was assessed by its ability to inhibit the methylation of SMYD2 substrates in cells, such as p53 at lysine 370 (K370) and AHNAK.[2]

Assay	Cell Line	IC50 (μM)
p53 K370 Methylation	KYSE-150	< 1
AHNAK Methylation (ICW)	MDA-MB231	~0.06

Table 2: Cellular activity of (S)-BAY-598.[2]



Pharmacokinetic Properties

The pharmacokinetic (DMPK) properties of (S)-BAY-598 have been evaluated in rodents, demonstrating its suitability for in vivo studies.[2]

Parameter	Species	Value
Blood Clearance (CLblood)	Rat	1.6 L/h/kg
Bioavailability (po)	Rat	24%
Aqueous Solubility	-	< 5 mg/L

Table 3: Pharmacokinetic properties of (S)-BAY-598.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, based on the descriptions in the primary literature.

Scintillation Proximity Assay (SPA) for SMYD2 Inhibition

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by SMYD2.

Protocol:

- Recombinant His-tagged SMYD2 enzyme is incubated with a biotinylated p53-derived peptide substrate.
- Tritiated S-adenosyl-L-methionine ([3H]-SAM) is added as the methyl donor.
- The reaction is carried out in an appropriate buffer system at a controlled temperature.
- The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads.
- When a tritiated methyl group is transferred to the peptide, the proximity of the radioisotope to the scintillant in the bead results in light emission, which is measured by a scintillation



counter.

Inhibitors are added at various concentrations to determine their IC50 values.[7][8]

In-Cell Western (ICW) Assay for p53 and AHNAK Methylation

This immunofluorescence-based assay quantifies the level of methylation of specific proteins within cells.

Protocol:

- Cells (e.g., KYSE-150 or MDA-MB231) are seeded in 96-well plates and treated with varying concentrations of (S)-BAY-598.
- After a set incubation period, the cells are fixed and permeabilized.
- The cells are then incubated with a primary antibody specific for the methylated protein (e.g., anti-p53K370me1 or anti-methyl-AHNAK).
- A fluorescently labeled secondary antibody is added to detect the primary antibody.
- The fluorescence intensity in each well is measured using an imaging system, providing a quantitative measure of protein methylation.[2]

Mouse Xenograft Model for In Vivo Efficacy

This model is used to evaluate the antitumor activity of (S)-BAY-598 in a living organism.

Protocol:

- Human cancer cells (e.g., KYSE-150) are implanted subcutaneously into immunocompromised mice.
- Once tumors reach a palpable size, the mice are randomized into treatment and control groups.



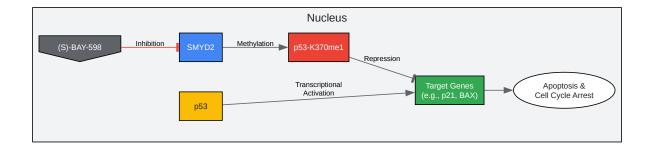
- (S)-BAY-598 is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.
- Tumor growth is monitored over time by measuring tumor volume.
- At the end of the study, tumors are excised and weighed, and further analysis (e.g., biomarker analysis) can be performed.[2][9]

Signaling Pathways and Visualizations

(S)-BAY-598 exerts its effects by inhibiting SMYD2, which plays a key role in the p53 signaling pathway.

SMYD2-p53 Signaling Pathway

SMYD2 methylates the tumor suppressor protein p53 at lysine 370 (K370).[5] This methylation event is generally considered to be repressive, leading to a decrease in p53's DNA-binding affinity and its ability to activate target genes involved in cell cycle arrest and apoptosis.[3][5] By inhibiting SMYD2, (S)-BAY-598 prevents the methylation of p53, thereby restoring its tumor-suppressive functions.[10]



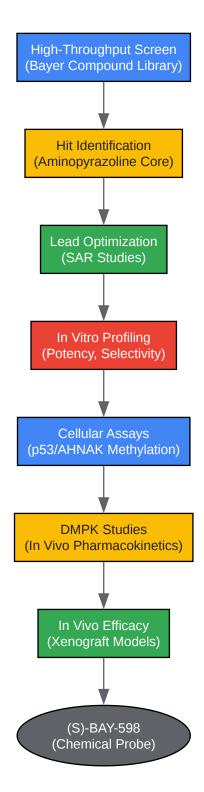
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Caption: SMYD2-p53 signaling pathway and the inhibitory action of (S)-BAY-598.

Experimental Workflow for (S)-BAY-598 Discovery



The discovery of (S)-BAY-598 followed a typical drug discovery workflow, from initial screening to in vivo validation.



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Caption: The discovery workflow of the SMYD2 inhibitor (S)-BAY-598.



Conclusion

(S)-BAY-598 is a valuable chemical probe for studying the biology of SMYD2. Its discovery and characterization have provided significant insights into the role of this methyltransferase in cellular processes and disease, particularly in the context of cancer. This technical guide serves as a centralized resource for researchers, providing key data and methodologies to facilitate further investigation into SMYD2 and the development of novel therapeutics targeting this enzyme.

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